molecular formula C13H16N2O4 B5159838 Ethyl 2-[(4-acetamidophenyl)formamido]acetate

Ethyl 2-[(4-acetamidophenyl)formamido]acetate

Cat. No.: B5159838
M. Wt: 264.28 g/mol
InChI Key: PYYUARRKZRMQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-acetamidophenyl)formamido]acetate is a synthetic organic compound featuring an ethyl ester backbone substituted with a formamido group at the second position. This formamido group is further linked to a 4-acetamidophenyl ring, creating a dual amide structure. Its synthesis typically involves coupling 4-acetamidobenzoyl chloride with ethyl glycinate derivatives under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 2-[(4-acetamidobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-19-12(17)8-14-13(18)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYUARRKZRMQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-acetamidophenyl)formamido]acetate typically involves the reaction of 4-acetamidophenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-acetamidophenyl)formamido]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Ethyl 2-[(4-acetamidophenyl)formamido]acetate has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating apoptotic pathways, such as increasing levels of pro-apoptotic proteins like Bax and Caspase-7. In vitro studies on HepG2 liver cancer cells showed significant cytotoxicity, indicating its promise as a lead compound for cancer therapy .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in therapeutic applications .

2. Biological Activity

  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The acetamidophenyl group enhances binding affinity to biological targets, influencing cellular processes related to proliferation and apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on HepG2 liver cancer cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation. Additionally, it altered cell cycle kinetics and induced pro-apoptotic signals, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound effectively inhibited bacterial growth, highlighting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-acetamidophenyl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Applications/Properties References
Ethyl 2-[(4-acetamidophenyl)formamido]acetate C₁₂H₁₅N₂O₄ Ethyl ester, formamido linkage, 4-acetamidophenyl Prodrug design, enzyme-substrate interactions
Methyl 2-[(2-iodophenyl)formamido]acetate (29) C₁₁H₁₁INO₃ Methyl ester, 2-iodophenyl group Radiolabeling, steric/electronic modulation
Ethyl 2-(4-acetamidophenyl)acetate C₁₂H₁₅NO₃ Ethyl ester, direct 4-acetamidophenyl linkage Commercial availability, simpler structure
Ethyl 2-(4-acetamidophenyl)sulfonylacetate C₁₂H₁₅NO₅S Sulfonyl group replacing formamido Enhanced solubility, altered reactivity
4-Acetamidophenyl 2-acetoxybenzoate (3a) C₁₆H₁₃NO₅ Aspirin-derived ester, dual acetamido groups Mutual prodrug for NSAID delivery

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl analogs (e.g., compound 29), influencing membrane permeability and metabolic stability .
  • Molecular Weight: The sulfonyl derivative (C₁₂H₁₅NO₅S, 285.32 g/mol) has a higher molecular weight than the target compound (C₁₂H₁₅N₂O₄, ~263.26 g/mol) due to the sulfonyl group .
  • Stability : Formamido linkages may undergo hydrolysis under acidic/basic conditions, whereas sulfonyl groups enhance chemical stability .

Research Findings and Key Insights

  • Iodine in compound 29 introduces steric bulk and electron-deficient properties, altering reactivity .
  • Solubility : Sulfonyl derivatives (e.g., ) exhibit improved aqueous solubility compared to formamido analogs, critical for formulation .
  • Synthetic Flexibility : Ethyl/methyl ester variations and substituent modifications (e.g., iodine, sulfonyl) allow tuning of pharmacokinetic properties .

Biological Activity

Ethyl 2-[(4-acetamidophenyl)formamido]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol

The compound features an ethyl ester group, an acetamide moiety, and a formamido group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activities involved in various biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation .

Enzyme Inhibition

Preliminary studies have shown that derivatives of acetamide compounds can inhibit enzymes associated with inflammatory responses and cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, including colon cancer (HCT116) and epidermoid carcinoma (A431), with IC50 values indicating potent activity . The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. For instance, studies have reported that these compounds can downregulate the NF-κB pathway, a critical regulator of inflammation . The inhibition of COX enzymes has also been linked to reduced production of inflammatory cytokines.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the antimicrobial properties of similar acetamide derivatives found significant activity against pathogenic bacteria, suggesting a broad spectrum of biological activity . The minimum inhibitory concentration (MIC) values were notably low, indicating high potency.
  • Structure-Activity Relationship (SAR) : Research has focused on identifying how structural modifications influence biological activity. For example, substituents on the aromatic ring or variations in the amide group can significantly alter the compound's efficacy against specific targets .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various proteins involved in disease mechanisms. Molecular docking simulations suggest that this compound can effectively bind to target sites on enzymes such as COX-1 and COX-2 .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerHCT116201.45
AnticancerA43144.77
Anti-inflammatoryCOX-119.45
Anti-inflammatoryCOX-231.4

Q & A

Q. How can bioactivity assays be designed to evaluate derivatives of this compound?

  • Methodological Answer :
  • In Vitro Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetamido or ester groups and correlate substituents with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.